molecular formula C16H19NO B169380 (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine CAS No. 197728-27-1

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine

Cat. No.: B169380
CAS No.: 197728-27-1
M. Wt: 241.33 g/mol
InChI Key: UDAMQTRGVKVYKM-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine is an organic compound that features two benzyl groups substituted with methoxy and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of signal transduction processes or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl chloride
  • 4-Methylbenzylamine
  • 4-Methoxybenzyl alcohol
  • 4-Methoxybenzoyl chloride

Uniqueness

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine is unique due to the presence of both methoxy and methyl substituents on the benzyl groups. This structural feature can impart distinct chemical and biological properties compared to its analogs. For example, the methoxy group can enhance the compound’s solubility and reactivity, while the methyl group can influence its steric and electronic characteristics .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAMQTRGVKVYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353479
Record name (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197728-27-1
Record name (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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